3-ethynyl-N-(2-methylpentyl)aniline
Description
Contextualization of Aniline (B41778) Derivatives in Contemporary Organic Chemistry
Aniline and its derivatives are fundamental building blocks in modern organic chemistry, serving as precursors for a vast array of industrially and biologically important molecules. researchgate.net Their significance stems from the versatile reactivity of the amino group and the aromatic ring, which can be readily functionalized to create diverse molecular architectures. researchgate.net These compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. For instance, polyaniline (PANI) and its derivatives are renowned for their electrical conductivity, finding use in sensors, energy-saving devices, and as corrosion inhibitors. rsc.orgrsc.org The ability to modify the aniline scaffold with various substituents allows for the fine-tuning of electronic, steric, and physical properties, making them a cornerstone of synthetic chemistry. researchgate.netnih.govresearchgate.net
Significance of Ethynyl (B1212043) Moieties in Molecular Design
The incorporation of an ethynyl group (a carbon-carbon triple bond) into a molecule can dramatically influence its properties and reactivity. This functional group is more than just a rigid linker; its linear geometry and unique electronic characteristics make it a valuable tool in molecular design. researchgate.net In medicinal chemistry, the ethynyl group is considered a "privileged structure" and has been incorporated into numerous drugs to enhance their potency, selectivity, and metabolic stability. researchgate.netacs.orgnih.gov The triple bond can act as a hydrogen-bond acceptor, while the terminal hydrogen is a weak hydrogen-bond donor, allowing for specific interactions with biological targets. researchgate.net Furthermore, terminal alkynes are key participants in powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which is widely used in the synthesis of complex molecules. nih.govwikipedia.orgorganic-chemistry.orgpearson.com
Stereochemical Considerations in N-Substituted Alkyl Chains
The introduction of a chiral center, such as the one present in the 2-methylpentyl group of the titular compound, adds a layer of complexity and potential for stereospecific interactions. Chirality is a critical aspect of molecular recognition in biological systems. The spatial arrangement of atoms in a molecule can dictate how it interacts with enzymes, receptors, and other chiral molecules. For N-substituted anilines, the stereochemistry of the alkyl chain can influence the compound's biological activity and physical properties. The separation and analysis of enantiomers, the non-superimposable mirror-image forms of a chiral molecule, are crucial in pharmaceutical development and are often achieved using techniques like chiral high-performance liquid chromatography (HPLC). yakhak.orgnih.govmdpi.comnih.gov The specific configuration (R or S) of the chiral center in the N-alkyl chain can lead to significant differences in biological efficacy and metabolic pathways.
Overview of Current Research Landscape for Related Molecular Scaffolds
Research into functionalized anilines is a vibrant area. Current investigations often focus on the development of novel catalytic methods for their synthesis, such as N-alkylation using alcohols via a "borrowing hydrogen" strategy or through the use of metal-organic frameworks as catalysts. rsc.orgrsc.orgresearchgate.netacs.org The synthesis of ethynyl aniline derivatives is also an active field, with studies exploring their use in creating advanced materials with interesting optical and electrochemical properties. rsc.org For example, the Sonogashira coupling reaction is frequently employed to synthesize ethynylanilines, which can then be used to build larger, conjugated systems. nih.govnih.gov Furthermore, the development of new aniline-based polymers for applications in sensors and electronics continues to be a significant research thrust. rsc.orgrsc.orgnih.govresearchgate.net
Rationale for Investigating 3-Ethynyl-N-(2-methylpentyl)aniline
The unique combination of structural features in this compound makes it a compelling target for investigation. The molecule integrates:
An aniline core, a versatile platform for further chemical modification.
A meta-substituted ethynyl group, which can influence the electronic properties of the aromatic ring and serve as a handle for further synthetic transformations.
A chiral N-alkyl substituent, which introduces the potential for stereospecific interactions and applications.
The interplay between these three components could lead to novel properties and applications that are not present in simpler aniline derivatives. The chirality of the N-alkyl group, in conjunction with the reactive ethynyl moiety, suggests potential for use in asymmetric catalysis or as a chiral building block in the synthesis of complex, biologically active molecules.
Research Objectives and Scope
The primary objective of a hypothetical study on this compound would be to synthesize and characterize this novel compound. The scope of such research would encompass:
Synthesis: Development of a robust and efficient synthetic route to this compound. This would likely involve a two-step process: the N-alkylation of 3-ethynylaniline (B136080) with a suitable 2-methylpentyl halide or alcohol, or a Sonogashira coupling of a protected 3-bromo- (B131339) or 3-iodo-N-(2-methylpentyl)aniline with a source of acetylene (B1199291).
Characterization: Thorough spectroscopic characterization of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to confirm its structure. nih.govresearchgate.net
Chiral Separation: Development of a method, likely using chiral HPLC, to separate the two enantiomers (R and S) of the compound. yakhak.orgnih.govmdpi.comnih.govacs.org
Exploratory Reactions: Investigation of the reactivity of the ethynyl group in reactions such as "click" chemistry or further cross-coupling reactions to demonstrate its potential as a synthetic intermediate.
This foundational research would pave the way for future investigations into the material science and medicinal chemistry applications of this and related chiral ethynyl aniline derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-ethynyl-N-(2-methylpentyl)aniline |
InChI |
InChI=1S/C14H19N/c1-4-7-12(3)11-15-14-9-6-8-13(5-2)10-14/h2,6,8-10,12,15H,4,7,11H2,1,3H3 |
InChI Key |
IBFIFCINHKIQJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3 Ethynyl N 2 Methylpentyl Aniline
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. ias.ac.in
Figure 1: Structure of 3-ethynyl-N-(2-methylpentyl)aniline.
A primary retrosynthetic disconnection involves cleaving the bond between the nitrogen atom of the aniline (B41778) and the chiral pentyl group. This disconnection is strategically sound as it simplifies the molecule into two key synthons: 3-ethynylaniline (B136080) and a 2-methylpentyl cation or an equivalent electrophile.
This approach suggests a forward synthesis based on the N-alkylation of 3-ethynylaniline. A common and effective method for this transformation is reductive amination. acs.orgorganic-chemistry.org This one-pot procedure involves the reaction of the primary amine (3-ethynylaniline) with an aldehyde (2-methylpentanal) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. acs.org Various reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective option. acs.org
Scheme 1: Retrosynthetic disconnection at the N-C(pentyl) bond, leading to 3-ethynylaniline and a 2-methylpentyl synthon.
An alternative retrosynthetic strategy is the disconnection of the carbon-carbon bond between the ethynyl (B1212043) group and the aromatic ring. This leads to a substituted N-(2-methylpentyl)aniline and an acetylene (B1199291) synthon.
The forward synthesis corresponding to this disconnection is a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction effectively forms a C(sp²)-C(sp) bond between an aryl halide (e.g., 3-bromo-N-(2-methylpentyl)aniline or 3-iodo-N-(2-methylpentyl)aniline) and a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org
Scheme 2: Retrosynthetic disconnection at the Ethynyl-Aryl bond, suggesting a Sonogashira coupling approach.
Synthesis of Key Precursors
3-Ethynylaniline: This precursor is central to the first retrosynthetic approach. It is a commercially available clear yellowish to brown liquid. lookchem.comchembk.com For laboratory synthesis, it can be prepared via several routes. One common method is the Sonogashira coupling of a protected 3-haloaniline, such as 3-iodoaniline (B1194756), with a protected acetylene source like (trimethylsilyl)acetylene. sigmaaldrich.comnih.gov The trimethylsilyl (B98337) (TMS) protecting group is then removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.
Another approach involves the reduction of 3-nitrophenylacetylene. The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, without affecting the alkyne functionality.
3-Halo-N-(2-methylpentyl)anilines: These precursors are required for the second retrosynthetic strategy. They can be synthesized by the reductive amination of a 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline) with 2-methylpentanal (B94375), following a similar procedure to the one described for the final product assembly. acs.orgacs.org
2-Methylpentylamine: This chiral amine is another crucial precursor. nih.govnist.govnih.gov It can be prepared from 2-methylpentanoic acid, which can be converted to the corresponding amide and subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Alternatively, it can be synthesized from 2-methyl-1-pentanol (B47364) via conversion to an alkyl halide or sulfonate, followed by nucleophilic substitution with an amine source like sodium azide (B81097) and subsequent reduction. The synthesis of chiral amines often requires either starting from a chiral pool material or employing an asymmetric synthesis or resolution step to obtain the desired enantiomer. iaea.org
2-Methylpentanal: This aldehyde is the key reagent for the reductive amination pathway. It can be obtained by the oxidation of 2-methyl-1-pentanol using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or via Swern oxidation to avoid over-oxidation to the carboxylic acid.
Direct Synthesis Approaches for this compound
Based on the retrosynthetic analysis, two primary direct synthesis routes emerge.
Route A: Reductive Amination
This is often the more convergent and efficient route. It involves the direct reaction of 3-ethynylaniline with 2-methylpentanal in a one-pot reductive amination protocol. acs.orgorganic-chemistry.org The reaction typically proceeds smoothly at room temperature in the presence of a suitable reducing agent and an acid catalyst if necessary. acs.orgrsc.org
Interactive Data Table: Reductive Amination Conditions
| Parameter | Condition | Rationale / Notes | Citation |
| Amine | 3-Ethynylaniline | The nucleophile in the imine formation step. | lookchem.com |
| Aldehyde | 2-Methylpentanal | The electrophile that provides the alkyl group. | |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes. | acs.org |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvent, common for this transformation. | acs.org |
| Catalyst | Acetic Acid (optional) | Can accelerate imine formation. | acs.org |
| Temperature | Room Temperature | Mild conditions are generally sufficient. | acs.org |
Route B: Sonogashira Coupling as the Final Step
This route involves first synthesizing N-(2-methylpentyl)-3-bromoaniline and then performing a Sonogashira coupling with a suitable alkyne. wikipedia.org This multi-step process can be advantageous if the precursors are more readily available or if functional group tolerance is a concern in the reductive amination step.
Interactive Data Table: Sonogashira Coupling Conditions
| Parameter | Condition | Rationale / Notes | Citation |
| Aryl Halide | N-(2-methylpentyl)-3-bromoaniline | The electrophilic coupling partner. | |
| Alkyne | (Trimethylsilyl)acetylene | The nucleophilic coupling partner; TMS group is later removed. | sigmaaldrich.com |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Common catalysts for Sonogashira reactions. | libretexts.org |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne for transmetalation. | wikipedia.org |
| Base | Triethylamine (B128534) (TEA) or Diisopropylamine (B44863) (DIPA) | Acts as a solvent and neutralizes the HX byproduct. | organic-chemistry.org |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Common solvents for this coupling. | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. organic-chemistry.org This reaction is a powerful tool for the direct installation of the ethynyl group onto the aniline backbone. The synthesis of ortho-alkynylanilines, for instance, has been successfully achieved through the Sonogashira coupling of the corresponding N,N-dimethyl-2-iodoaniline with terminal alkynes. thieme-connect.com This method is applicable to a variety of aliphatic and aromatic alkynes. thieme-connect.com
The general scheme for the Sonogashira coupling involves the reaction of an aryl halide (such as 3-iodoaniline or 3-bromoaniline) with a protected or terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is typically carried out under anhydrous and anaerobic conditions to prevent side reactions and catalyst deactivation, although newer procedures have been developed to overcome these limitations. organic-chemistry.org
A plausible synthetic route to an intermediate for this compound would involve the Sonogashira coupling of 3-bromoaniline with a suitable protected alkyne, such as 2-methyl-3-butyn-2-ol. beilstein-journals.org The protecting group can be subsequently removed under basic conditions to yield the terminal alkyne, 3-ethynylaniline. beilstein-journals.org
The efficiency of the Sonogashira coupling is highly dependent on the chosen catalyst system. A common and effective system employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), which acts as a co-catalyst. organic-chemistry.org The amine, which also serves as the solvent (e.g., triethylamine), is crucial for the reaction mechanism.
Recent advancements have explored various ligands and palladium sources to enhance the reaction's scope and efficiency. For example, palladium(II) β-oxoiminatophosphane complexes have been shown to catalyze the Sonogashira coupling under mild conditions. organic-chemistry.org Furthermore, systems utilizing N-heterocyclic carbene (NHC) ligands in combination with both copper and palladium complexes have been developed. organic-chemistry.org Copper-free Sonogashira couplings have also gained attention to avoid issues related to copper contamination in the final product, especially in industrial applications. beilstein-journals.org These methods often employ bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos in conjunction with a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂). beilstein-journals.org
| Catalyst System | Ligand | Co-catalyst | Key Features |
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | CuI | Standard and widely used system. |
| Pd(OAc)₂ | Phosphine Ligands (e.g., SPhos, XPhos) | None (Copper-free) | Avoids copper contamination; suitable for industrial scale. beilstein-journals.org |
| Pd(II) β-oxoiminatophosphane complexes | β-oxoiminatophosphane | Not specified | Allows for reaction under mild conditions. organic-chemistry.org |
| (NHC)-Copper and -Palladium Complexes | N-Heterocyclic Carbene | (NHC)-Copper | Collaborative catalysis. organic-chemistry.org |
The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the Sonogashira coupling. The solvent not only dissolves the reactants but also affects the solubility of the catalyst and the reaction intermediates. Amine bases like triethylamine or diisopropylamine are often used as both the base and the solvent.
Optimization studies have shown that solvents like toluene, when used with a Pd(OAc)₂ and phosphine ligand system, can be effective for palladium-catalyzed hydroalkynylation of allenes, a related transformation. organic-chemistry.org For the Sonogashira coupling, a variety of solvents can be employed, and the optimal choice often depends on the specific substrates and catalyst system.
Temperature also plays a crucial role. While many Sonogashira reactions are conducted at room temperature or slightly elevated temperatures, some systems allow for the reaction to proceed at room temperature, which can be advantageous for sensitive substrates. organic-chemistry.org For instance, the use of Pd(PhCN)₂Cl₂/P(t-Bu)₃ has been reported to facilitate Sonogashira reactions of aryl bromides at room temperature. organic-chemistry.org The reaction temperature must be carefully controlled to ensure complete reaction while minimizing side product formation and catalyst decomposition.
N-Alkylation Strategies for Aniline Core
Once the ethynyl group is in place on the aniline ring, the next key step is the introduction of the 2-methylpentyl group at the nitrogen atom. This can be achieved through several N-alkylation strategies.
Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a highly effective alternative to direct alkylation, which can often lead to over-alkylation. masterorganicchemistry.com This two-step process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com
In the context of synthesizing this compound, this would involve reacting 3-ethynylaniline with 2-methylpentanal. The resulting imine intermediate would then be reduced using a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions (pH ~4-5), which favor imine formation. youtube.com
The use of a Raney nickel catalyst with molecular hydrogen under pressure is another established method for the reductive amination of ketones. google.com
| Carbonyl Compound | Amine | Reducing Agent | Key Features |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN, NaBH(OAc)₃ | Avoids over-alkylation, high versatility. masterorganicchemistry.com |
| 2-Methylpentanal | 3-Ethynylaniline | NaBH₃CN | Specific route to the target compound. |
| Ketone | Ammonium (B1175870) salt of an organic acid | Raney Nickel/H₂ | Industrial process for amine synthesis. google.com |
Direct alkylation of an amine with an alkyl halide is a more traditional approach to forming C-N bonds. In this case, 3-ethynylaniline would be reacted with a 2-methylpentyl halide (e.g., 2-methylpentyl bromide or iodide). This reaction is typically performed in the presence of a base to neutralize the hydrogen halide that is formed.
However, a significant drawback of direct alkylation is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.
Recent developments have focused on more controlled and selective direct alkylation methods. For example, a metallaphotoredox approach using a copper catalyst and visible light has been developed for the N-alkylation of various nitrogen nucleophiles, including anilines, with alkyl bromides. princeton.edu This method operates at room temperature and offers a broad substrate scope. princeton.edu
Stereoselective Synthesis and Chiral Induction Strategies
The 2-methylpentyl group in the target molecule contains a chiral center at the C2 position. Therefore, the synthesis of a single enantiomer of this compound requires a stereoselective approach.
If a racemic mixture of the 2-methylpentyl starting material (e.g., 2-methylpentanal or 2-methylpentyl halide) is used in the N-alkylation step, the final product will also be a racemic mixture. To obtain an enantiomerically pure or enriched product, one of two general strategies can be employed:
Use of a Chiral Starting Material: The most straightforward approach is to start with an enantiomerically pure or enriched 2-methylpentyl synthon. For example, enantiopure (R)- or (S)-2-methylpentanal could be used in the reductive amination with 3-ethynylaniline. The stereochemistry of the final product would be directly derived from the starting aldehyde.
Asymmetric Synthesis: Alternatively, an asymmetric synthesis can be employed to create the chiral center during the reaction. This often involves the use of a chiral catalyst or auxiliary. While specific examples for the asymmetric synthesis of this compound are not readily available in the provided search results, general principles of asymmetric synthesis can be applied. For instance, in the context of reductive amination, a chiral catalyst could be used to stereoselectively reduce the prochiral imine intermediate. organic-chemistry.org Similarly, stereoselective ring-opening reactions of building blocks like aziridines can be used to form chiral amines. organic-chemistry.org
Further research would be required to develop a specific and optimized stereoselective synthesis for this particular compound.
Asymmetric Synthesis of the N-(2-methylpentyl) Moiety
The critical chiral component of the target molecule is the (2-methylpentyl)amine group. The synthesis of such chiral amines is a well-developed field in organic chemistry, as they are vital building blocks for pharmaceuticals and agrochemicals. nih.gov Several catalytic asymmetric methods can be employed to produce the enantiomerically enriched (R)- or (S)-2-methylpentylamine precursor.
One of the most efficient methods is the asymmetric hydrogenation (AH) of a suitable prochiral imine. nih.govacs.org This involves the reduction of an imine, formed from 2-methylpentanal and a nitrogen source (like ammonia (B1221849) or a benzylamine (B48309) equivalent), using a transition metal complex with a chiral ligand. Iridium and rhodium catalysts are commonly used for this transformation. acs.orgyoutube.com The high basicity of the resulting N-alkyl amine product can sometimes lead to catalyst deactivation, a challenge that has been addressed by the development of more robust catalysts. acs.org
Another powerful approach is asymmetric reductive amination . This one-pot procedure combines a ketone or aldehyde (e.g., 2-methylpentanal) with an amine source and a reducing agent in the presence of a chiral catalyst. acs.org
Alternatively, chiral auxiliaries can be used. For instance, amino acids like (S)-leucine or (S)-valine can be transformed into chiral alkoxy amines, which can then be used to direct the asymmetric alkylation of imines to generate the desired chiral amine after removal of the auxiliary. uoa.gr
Below is a table summarizing potential catalytic systems for the asymmetric synthesis of a chiral amine like 2-methylpentylamine, based on analogous reactions reported in the literature.
| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) | Notes |
| Ir-PHOX Catalysts | N-Alkyl Imines | Moderate to High | Pfaltz and others have pioneered these systems, though enantioselectivity can be variable for N-alkyl imines. acs.org |
| Ru-BINAP Catalysts | Enamines | High | Ruthenium complexes with chiral phosphine ligands like BINAP are effective for hydrogenating enamines. youtube.com |
| Chiral Phosphoric Acids | Imines | High | Organocatalytic reduction of imines offers a metal-free alternative for synthesizing chiral amines. |
| Transaminases (Biocatalysis) | Ketones | Excellent | Engineered enzymes can convert ketones directly to chiral amines with very high enantioselectivity. |
Diastereoselective Approaches
Diastereoselective methods are employed when a molecule contains multiple stereocenters, and the goal is to control the relative configuration between them. acs.orgacs.org In the synthesis of this compound, which has a single stereocenter, a diastereoselective strategy can be cleverly applied by temporarily introducing a second chiral element—a chiral auxiliary.
A prominent example is the use of Ellman's tert-butanesulfinamide. osi.lv This methodology involves condensing the chiral sulfinamide with 3-ethynylbenzaldehyde (B1333185) to form a chiral N-sulfinylimine. The subsequent addition of a 2-methylpentyl nucleophile (e.g., 2-methylpentylmagnesium bromide) proceeds with high diastereoselectivity, directed by the bulky and stereochemically defined sulfinyl group. The resulting sulfinamide intermediate can then be readily cleaved under acidic conditions to afford the desired chiral secondary amine, this compound, with a predictable absolute configuration.
This approach effectively transfers the chirality from the auxiliary to the final product. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide determines which enantiomer of the final amine is produced.
| Step | Reagents & Conditions | Purpose | Expected Outcome |
| 1. Imine Formation | 3-ethynylbenzaldehyde, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ | Formation of chiral N-sulfinylimine | High yield of the corresponding imine. |
| 2. Nucleophilic Addition | 2-methylpentylmagnesium bromide, THF, -78 °C to rt | Diastereoselective C-C bond formation | High diastereomeric ratio favoring one product. |
| 3. Auxiliary Cleavage | HCl in 1,4-dioxane (B91453) or methanol | Removal of the chiral auxiliary | Isolation of the enantiomerically enriched target amine. |
Enantioselective Catalysis in C-N Bond Formation
The direct formation of the C-N bond between the 3-ethynylphenyl group and the 2-methylpentyl group can be achieved using enantioselective catalysis. The most powerful and versatile tool for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination . acs.orgchemrxiv.org This reaction couples an aryl halide or triflate with an amine.
For the synthesis of this compound, two main pathways are viable:
Coupling of an achiral amine with a chiral catalyst: Reacting 3-ethynylaniline with a racemic 2-methylpentyl halide in the presence of a palladium precursor and a chiral phosphine ligand (e.g., BINAP). The chiral environment created by the ligand would ideally favor the reaction of one enantiomer of the alkyl halide over the other, leading to an enantiomerically enriched product.
Coupling of a chiral amine with an achiral catalyst: Reacting enantiomerically pure (R)- or (S)-2-methylpentylamine (synthesized as per section 2.4.1) with 1-bromo-3-ethynylbenzene. This is often the more practical and reliable approach, as it uses a pre-resolved chiral building block. The role of the catalyst is to facilitate the C-N bond formation without racemizing the existing stereocenter.
The development of specialized chiral ligands and palladium pre-catalysts has significantly advanced these couplings, allowing them to proceed under mild conditions. acs.org
| Pd-Catalyst/Ligand | Reactants | Base | Solvent | Key Feature |
| Pd₂(dba)₃ / BINAP | 1-bromo-3-ethynylbenzene + (S)-2-methylpentylamine | Cs₂CO₃ | THF | A classic system for challenging C-N couplings involving chiral primary amines. acs.org |
| Pd(OAc)₂ / XPhos | 1-bromo-3-ethynylbenzene + (S)-2-methylpentylamine | K₃PO₄ | Toluene | XPhos is a highly active ligand, often allowing for lower catalyst loadings. |
| G3-XPhos Precatalyst | 1-bromo-3-ethynylbenzene + (S)-2-methylpentylamine | NaOt-Bu | Dioxane | Air- and moisture-stable precatalysts simplify reaction setup and improve reproducibility. |
Yield Optimization and Scalability Considerations
Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous optimization and consideration of scalability. For the Buchwald-Hartwig amination step, several factors are critical for maximizing yield and ensuring a robust process. acs.orgsigmaaldrich.com
Catalyst and Ligand Selection: While many catalyst systems exist, their performance is substrate-dependent. Screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., BINAP, XPhos, SPhos) is crucial. portonpharma.com Newer generation, air-stable precatalysts are often preferred for scalability as they simplify handling and improve consistency. sigmaaldrich.com
Base and Solvent: The choice of base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) and solvent (e.g., THF, toluene, dioxane) can dramatically impact reaction rate and yield. These parameters must be systematically optimized, often using Design of Experiments (DoE) methodology to identify the ideal combination. bristol.ac.uk
Reaction Conditions: Temperature, concentration, and reaction time are key variables. Statistical methods can reveal interactions between these factors, leading to an optimal "sweet spot" for yield. bristol.ac.uk For example, a higher temperature might not always be better if it leads to degradation of the sensitive ethynyl group or catalyst decomposition.
Scalability: When scaling up, ensuring anhydrous and oxygen-free conditions is paramount, as the active catalytic species are sensitive to air and moisture. sigmaaldrich.com The use of high-purity, dry reagents and solvents is essential. sigmaaldrich.com Techniques like resonant acoustic mixing (RAM) have emerged as innovative methods to accelerate solid-liquid reactions like the Buchwald-Hartwig amination, potentially reducing reaction times on a large scale. chemrxiv.org Post-reaction, efficient removal of the palladium catalyst to very low levels (ppm) is a critical purification challenge for pharmaceutical applications. acs.org
Challenges and Innovations in Synthetic Pathways
The synthesis of this compound presents specific challenges that drive innovation in synthetic methodology.
Challenges:
Substrate Sensitivity: The terminal alkyne (ethynyl group) is sensitive to certain reaction conditions. Strong bases can deprotonate the alkyne, potentially leading to side reactions. Furthermore, some transition metals, including palladium and especially copper, can catalyze alkyne homocoupling (Glaser coupling), leading to dimeric impurities.
Catalyst Deactivation: As with many amination reactions, the product amine can be basic and nucleophilic enough to coordinate to the palladium center, leading to catalyst deactivation and incomplete conversion. acs.org This is particularly relevant for N-alkyl amines. acs.org
meta-Substitution Pattern: The synthesis of meta-substituted anilines can be less straightforward than their ortho or para counterparts due to the directing effects of the amino group in precursor molecules. beilstein-journals.org This necessitates starting with a pre-functionalized meta-substituted benzene (B151609) ring, such as 1-bromo-3-ethynylbenzene or 3-ethynylaniline.
Innovations:
Advanced Catalysts: The continuous development of new phosphine ligands and palladium precatalysts offers solutions to many of these challenges. Modern ligands create more stable and active catalysts that are resistant to deactivation and can operate at lower loadings, which is economically and environmentally beneficial.
Alternative Coupling Reactions: While Buchwald-Hartwig amination is the workhorse, other methods are being explored. For instance, copper-catalyzed C-N coupling reactions could be considered, although care must be taken to avoid alkyne homocoupling. Biocatalysis, using engineered enzymes like myoglobin (B1173299) variants, is an emerging strategy for asymmetric C-N bond formation via carbene N-H insertion, offering a green and highly selective alternative to traditional metal catalysis. nih.gov
Flow Chemistry: Performing the synthesis in a continuous flow reactor instead of a batch process offers significant advantages for scalability and safety. Flow chemistry allows for precise control over reaction parameters like temperature and mixing, can minimize the formation of impurities, and enables the safe handling of hazardous reagents on a large scale.
Advanced Spectroscopic and Structural Elucidation of 3 Ethynyl N 2 Methylpentyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Connectivity and Chemical Environment
High-resolution one-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are instrumental in defining the primary structure and electronic environment of 3-ethynyl-N-(2-methylpentyl)aniline.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the aromatic, ethynyl (B1212043), N-H, and aliphatic protons. The aromatic protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 6.5-7.2 ppm. The ethynyl proton is expected to be a sharp singlet around δ 3.0 ppm. The N-H proton signal, typically a broad singlet, would likely appear between δ 3.5-4.5 ppm, with its chemical shift being sensitive to solvent and concentration. The protons of the 2-methylpentyl group would present a more complex pattern in the upfield region (δ 0.8-3.2 ppm), with characteristic multiplets for the methine and methylene (B1212753) groups and doublets or triplets for the terminal methyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The aromatic carbons are expected to resonate in the δ 110-150 ppm region, with the carbon attached to the nitrogen appearing at the higher end of this range and the carbon bearing the ethynyl group also showing a distinct shift. The two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts between δ 80 and 90 ppm. The aliphatic carbons of the 2-methylpentyl substituent will be found in the upfield region of the spectrum (δ 10-50 ppm).
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom. For this compound, the nitrogen chemical shift would be indicative of a secondary arylamine. The expected chemical shift would likely fall in the range of δ -300 to -350 ppm relative to nitromethane.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 6.5 - 7.2 | 115 - 130 |
| C-NH | - | ~148 |
| C-C≡CH | - | ~123 |
| ≡C-H | ~3.0 | ~83 |
| C≡C-H | - | ~77 |
| N-H | 3.5 - 4.5 | - |
| N-CH₂ | ~3.1 | ~47 |
| CH(CH₃) | ~1.7 | ~35 |
| CH₂ | 1.2 - 1.5 | ~30, ~23 |
| CH₃ (terminal) | ~0.9 | ~14 |
| CH₃ (on chain) | ~0.9 | ~20 |
Note: These are predicted values based on analogous compounds and may vary in an actual experimental spectrum.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Conformational Assignment
Two-dimensional NMR techniques are essential for unambiguously assigning the complex NMR signals and elucidating the through-bond and through-space connectivities within this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the 2-methylpentyl chain and for assigning the relative positions of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment allows for the definitive assignment of each proton signal to its corresponding carbon atom, greatly simplifying the interpretation of the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the preferred conformation of the N-substituent relative to the aniline (B41778) ring. For example, NOE correlations between the N-H proton and the ortho protons of the aromatic ring would confirm a specific spatial arrangement.
Dynamic NMR for Conformational Isomerism of N-Substituent
The N-(2-methylpentyl) substituent can exhibit conformational isomerism due to restricted rotation around the C-N bond and within the alkyl chain itself. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide insight into these dynamic processes. nih.gov At low temperatures, the exchange between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to these conformational changes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of the [M+H]⁺ ion for C₁₄H₁₉N would be calculated and compared to the experimentally measured value.
Expected HRMS Data:
| Ion | Calculated Exact Mass (m/z) |
| [C₁₄H₁₉N + H]⁺ | 202.1596 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. nih.gov For this compound, key fragmentation pathways would likely involve:
Loss of the alkyl substituent: Cleavage of the C-N bond could lead to the formation of a prominent fragment ion corresponding to the 3-ethynylaniline (B136080) radical cation.
Fragmentation of the alkyl chain: The 2-methylpentyl group can undergo various fragmentation patterns, such as the loss of a methyl or ethyl radical, leading to a series of characteristic fragment ions.
Cleavage alpha to the nitrogen: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom, which would result in a stabilized iminium ion.
Plausible Fragmentation Pathways:
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 202.16 | 116.05 | C₆H₁₃ | 3-ethynylaniline radical cation |
| 202.16 | 130.09 | C₅H₁₁ | [M - pentyl]⁺ |
| 202.16 | 186.13 | CH₃ | [M - CH₃]⁺ |
| 130.09 | 104.05 | C₂H₂ | Further fragmentation of the aniline ring |
By combining the information from these advanced spectroscopic techniques, a detailed and unambiguous structural and conformational picture of this compound can be constructed.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of a molecule. For this compound, the spectra are expected to exhibit a combination of vibrations characteristic of its three main structural components: the substituted aniline ring, the secondary amine linkage, and the terminal alkyne group.
The vibrational spectrum of this compound can be dissected into several key regions, each corresponding to specific functional group vibrations. Due to the absence of direct experimental data for this specific molecule, the predicted vibrational frequencies are based on data from similar compounds, such as 3-ethynylaniline and various N-alkylanilines. nih.gov
A summary of the expected characteristic vibrational bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Alkyne (C≡C-H) | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |
| C≡C Stretch | 2100-2140 | Medium to Weak, Sharp | Strong | |
| Secondary Amine (N-H) | N-H Stretch | 3350-3310 | Medium, Sharp | Weak |
| Aromatic Ring (C-H) | C-H Stretch | 3000-3100 | Medium to Weak | Strong |
| Alkyl Group (C-H) | C-H Stretch | 2850-2960 | Strong | Strong |
| Aromatic Ring (C=C) | C=C Stretch | 1580-1610 | Medium to Strong | Strong |
| Amine (N-H) | N-H Bend | 1500-1550 | Medium | Weak |
| Alkyl Group (CH₂, CH₃) | Scissoring/Bending | 1430-1470 | Medium | Medium |
| Aromatic Amine (C-N) | C-N Stretch | 1250-1340 | Strong | Medium |
The alkyne functional group is anticipated to produce two highly characteristic bands. A strong and sharp absorption around 3300 cm⁻¹ in the IR spectrum corresponds to the ≡C-H stretching vibration. The carbon-carbon triple bond (C≡C) stretch is expected in the 2100-2140 cm⁻¹ region. This vibration is often weak in the IR spectrum but produces a strong signal in the Raman spectrum due to the polarizability of the triple bond.
The secondary amine (N-H) linkage will be identifiable by a single, sharp N-H stretching band in the region of 3350-3310 cm⁻¹. researchgate.net This is a key distinction from primary anilines, which exhibit two N-H stretching bands (symmetric and asymmetric). utdallas.edu The N-H bending vibration is expected to appear in the 1500-1550 cm⁻¹ range.
The aromatic ring will give rise to several characteristic bands. C-H stretching vibrations on the benzene ring are expected between 3000 and 3100 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a set of bands in the 1580-1610 cm⁻¹ region. The substitution pattern on the benzene ring will also influence the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.
The N-(2-methylpentyl) group will contribute characteristic aliphatic C-H stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups between 1430 and 1470 cm⁻¹.
Finally, the C-N stretching vibration of the aromatic amine is expected to be a strong band in the 1250-1340 cm⁻¹ region. researchgate.net
The vibrational spectra can also provide insights into the conformational isomers of this compound. The molecule possesses several rotatable bonds, primarily the C-N bond between the aniline ring and the nitrogen atom, and the C-C bonds within the 2-methylpentyl chain.
Rotation around the C(aryl)-N bond can lead to different orientations of the bulky 2-methylpentyl group relative to the plane of the aniline ring. These different conformations can result in subtle shifts in the vibrational frequencies of the N-H and C-N modes, as well as the aromatic ring vibrations, due to changes in steric interactions and conjugation. lumenlearning.com The presence of multiple conformers at room temperature could lead to the broadening of certain vibrational bands.
The 2-methylpentyl group itself has multiple possible staggered conformations. utdallas.edubkcc.ac.in The relative populations of these conformers will be dictated by steric hindrance, with anti-staggered conformations generally being more stable than gauche conformations. utdallas.edulumenlearning.com Different gauche and anti-conformers of the alkyl chain could potentially be distinguished at low temperatures through the appearance of new, distinct vibrational bands in the fingerprint region (below 1500 cm⁻¹), particularly those associated with C-C stretching and CH₂/CH₃ rocking modes. However, at room temperature, it is likely that many of these conformations will be rapidly interconverting, leading to an averaged spectrum.
Electronic Spectroscopy: UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the substituted aniline chromophore. Aniline itself exhibits a primary absorption band around 230-240 nm and a secondary, fine-structured band around 280-290 nm. aatbio.com
The introduction of the ethynyl group at the meta position is expected to cause a bathochromic (red) shift in these absorption bands. This is due to the extension of the π-conjugated system of the benzene ring by the C≡C triple bond. The lone pair of electrons on the nitrogen atom of the amine group also participates in this conjugation, further influencing the electronic transitions.
The N-alkylation with the 2-methylpentyl group is likely to have a smaller, secondary effect on the absorption maxima compared to the ethynyl substituent. Generally, N-alkylation in anilines can cause a slight bathochromic shift and an increase in the intensity of the absorption bands.
The primary electronic transitions expected are:
π→π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the ethynyl-substituted aniline ring. These are typically strong absorptions.
n→π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are generally much weaker than π→π* transitions and may be obscured by them.
The solvent polarity can also influence the position of the absorption maxima. In more polar solvents, a shift in the absorption bands (solvatochromism) may be observed due to differential stabilization of the ground and excited states.
Many aniline derivatives are known to be fluorescent. nih.gov It is plausible that this compound exhibits fluorescence upon excitation at its absorption maxima. The emission spectrum is expected to be a mirror image of the lowest energy absorption band and will be red-shifted (a Stokes shift).
Key parameters that would characterize the fluorescence of this compound, if it is indeed fluorescent, are the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF).
Fluorescence Quantum Yield (ΦF): This is the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process. The quantum yield would be influenced by the rigidity of the molecule and the presence of non-radiative decay pathways.
Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. It is a characteristic property of a fluorophore in a specific environment.
While aniline itself has a low fluorescence quantum yield, substitution can significantly alter its emissive properties. nih.gov The extended conjugation from the ethynyl group might enhance the fluorescence. However, without experimental data, any discussion on the specific values of ΦF and τF for this compound remains speculative. Such studies would be necessary to fully characterize its photophysical properties.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.
Currently, there is no publicly available X-ray crystal structure for this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would provide precise information on:
The planarity of the aniline ring.
The bond lengths of the C≡C triple bond, the C-N bond, and the bonds within the aromatic ring and alkyl chain.
The precise bond angles throughout the molecule.
The solid-state conformation, including the torsion angle of the N-alkyl group relative to the aromatic ring and the conformation of the 2-methylpentyl chain. This would reveal the preferred packing arrangement and any intermolecular interactions, such as hydrogen bonding involving the N-H group.
Such data would be invaluable for validating the conformational predictions made from spectroscopic data and theoretical calculations.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
Without a crystal structure, a definitive analysis of these interactions is not possible. Computational modeling could provide theoretical insights, but no such studies have been published for this specific compound.
Conformational Preferences in the Crystalline State
The 2-methylpentyl group attached to the nitrogen atom introduces conformational flexibility. The orientation of this alkyl chain relative to the aniline ring, as well as the rotation around the various C-C single bonds, would define the molecule's conformation. In the crystalline state, the molecule would adopt a single, lowest-energy conformation, influenced by the intermolecular forces within the crystal lattice.
As no crystallographic data is available, the preferred conformation of this compound in the solid state remains undetermined.
Chiroptical Spectroscopy (if enantiomerically pure)
The 2-methylpentyl substituent contains a chiral center at the second carbon atom. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-3-ethynyl-N-(2-methylpentyl)aniline. If a sample were resolved into its individual enantiomers, chiroptical spectroscopy could be employed to determine its absolute configuration and study its optical activity.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, this results in a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule.
A search of the scientific literature indicates that no CD spectra for enantiomerically pure this compound have been reported. Therefore, an experimental determination of its absolute configuration via this method has not been performed.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral molecules and, in some cases, to determine absolute configuration.
There are no published ORD studies for this compound.
Reactivity, Reaction Mechanisms, and Derivatization Strategies
Reactions of the Ethynyl (B1212043) Group
The terminal alkyne functionality is a highly versatile handle for a variety of chemical transformations.
The ethynyl group of 3-ethynyl-N-(2-methylpentyl)aniline is a prime candidate for participation in "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne 1,3-dipolar Cycloaddition (CuAAC). sigmaaldrich.com This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst. organic-chemistry.orgsigmaaldrich.com
The CuAAC reaction is known for its efficiency, modularity, and biocompatibility, making it a popular choice for bioconjugation, polymer chemistry, and drug discovery. sigmaaldrich.comnih.govprecisepeg.com The reaction typically proceeds under mild conditions, often in aqueous solutions, and provides excellent regioselectivity for the 1,4-isomer. organic-chemistry.org The resulting triazole linker is exceptionally stable and can be used to connect the aniline (B41778) derivative to a wide range of molecules, including biomolecules, polymers, and nanoparticles. nih.govnih.gov
| Reaction | Description | Key Features |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097). | High yields, mild reaction conditions, high regioselectivity, formation of a stable triazole ring. organic-chemistry.orgsigmaaldrich.com |
The ethynyl group can undergo hydration reactions, typically catalyzed by mercury salts or other transition metals, to yield a methyl ketone at the former alkyne position. This transformation provides a route to acetyl-substituted aniline derivatives. Similarly, hydroamination reactions, where an N-H bond adds across the alkyne, can be employed to synthesize enamines or imines, which are valuable synthetic intermediates.
The terminal alkyne of this compound can participate in a variety of transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions significantly expand the synthetic utility of the molecule. Notable examples include:
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, providing a straightforward method to synthesize disubstituted alkynes.
Heck-type Reactions: Palladium-catalyzed reactions of the alkyne with various organic halides can lead to the formation of substituted alkenes and other complex structures.
Other Coupling Reactions: The ethynyl group can also participate in other coupling reactions, such as those involving organoindium reagents, to create diverse molecular architectures. nih.gov
These coupling reactions are facilitated by a range of transition metal catalysts, often employing specialized ligands to enhance reactivity and selectivity. rutgers.edu
The presence of the ethynyl group allows for the potential polymerization of this compound. This can be achieved through various polymerization techniques that target the alkyne functionality. For instance, certain transition metal catalysts can initiate the polymerization of terminal alkynes to form polyacetylene-type structures. The resulting polymers would possess a conjugated backbone, potentially leading to interesting electronic and optical properties. The aniline moiety, with its N-H group, could also participate in polymerization reactions, for example, through oxidative coupling to form polyaniline-like structures. nih.govresearchgate.netrsc.orgnih.govresearchgate.net
Reactions of the Aniline Moiety
The aniline portion of the molecule, with its amino group attached to a benzene (B151609) ring, is susceptible to electrophilic aromatic substitution.
The N-(2-methylpentyl)amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. byjus.com The ethynyl group at the meta position is a deactivating group, which will also influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions that anilines undergo include:
Halogenation: Reaction with bromine water, for example, can lead to the substitution of hydrogen atoms at the ortho and para positions with bromine atoms. byjus.com
Nitration: Treatment with a mixture of nitric and sulfuric acid can introduce a nitro group onto the aromatic ring. The directing effects of the amino group would favor substitution at the ortho and para positions. byjus.com
Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group at the para position. byjus.com
The steric bulk of the N-(2-methylpentyl) group may influence the ratio of ortho to para substituted products. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. byjus.com
| Reaction | Reagents | Expected Major Product(s) | Directing Influence |
| Halogenation | Br₂/H₂O | Ortho- and para-bromo derivatives byjus.com | N-(2-methylpentyl)amino group (ortho, para-directing) byjus.comchemistrysteps.com |
| Nitration | HNO₃/H₂SO₄ | Ortho- and para-nitro derivatives byjus.com | N-(2-methylpentyl)amino group (ortho, para-directing) byjus.comchemistrysteps.com |
| Sulfonation | Fuming H₂SO₄ | Para-sulfonic acid derivative byjus.com | N-(2-methylpentyl)amino group (ortho, para-directing) byjus.comchemistrysteps.com |
Oxidation Reactions (e.g., formation of azo compounds)
While direct experimental data on the oxidation of this compound to azo compounds is not extensively documented, the general reactivity of aromatic amines suggests this transformation is plausible. Aromatic amines are known precursors for azo dyes, which contain the characteristic –N=N– moiety. imrpress.com The formation of azo compounds typically involves the oxidation of primary aromatic amines. nih.gov However, oxidative coupling of secondary aromatic amines can also occur. The oxidation of anilines can be a complex process, potentially yielding by-products like nitrosobenzene (B162901) and azoxybenzene, depending on the reaction conditions and the oxidizing agent used. mdpi.commdpi.com For instance, the oxidation of aniline with reagents like potassium peroxomonosulfate (oxone) can proceed through a nitrosobenzene intermediate, which then reacts with another aniline molecule to form the azobenzene. nih.gov The presence of the ethynyl group on the aromatic ring of this compound could influence the course of such oxidation reactions.
Functionalization at the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is directed by the combined electronic effects of the N-(2-methylpentyl)amino group and the ethynyl group. wikipedia.org
The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. chemistrysteps.comcognitoedu.org This increases the electron density at the positions ortho and para to the amino group, making them more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgorganicchemistrytutor.com
Conversely, the ethynyl group is generally considered a deactivating group and a meta-director. wikipedia.org However, the activating effect of the amino group is significantly stronger and will dominate the directing effect. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the amino group. Given that the 3-position is occupied by the ethynyl group, the most likely positions for electrophilic attack are the 2, 4, and 6 positions. Steric hindrance from the N-(2-methylpentyl) group may influence the ratio of ortho to para substitution. wikipedia.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. byjus.com
Nitration: Introduction of a nitro group (-NO₂). chemistrysteps.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H). byjus.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. byjus.com
Reactions at the N-Substituted Amine
The secondary amine functionality is a key site for derivatization.
Acylation and Sulfonamidation Reactions
The nitrogen atom of the secondary amine in this compound is nucleophilic and readily undergoes acylation and sulfonamidation. These reactions involve the substitution of the hydrogen atom on the nitrogen with an acyl (RCO-) or sulfonyl (RSO₂-) group, respectively, to form amides and sulfonamides. byjus.combyjus.com
Common acylating agents include acyl halides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). unacademy.com The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com Similarly, sulfonamidation is achieved using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride). These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). byjus.com
| Reagent Type | General Structure | Product Type |
| Acyl Halide | R-CO-Cl | Amide |
| Acid Anhydride | (R-CO)₂O | Amide |
| Sulfonyl Chloride | R-SO₂-Cl | Sulfonamide |
Further Alkylation or Arylation Reactions
The secondary amine can be converted into a tertiary amine through further alkylation or arylation reactions. nih.govst-andrews.ac.uk
N-Alkylation: This involves the reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an additional alkyl group onto the nitrogen atom. google.com These reactions typically proceed via an SN2 mechanism.
N-Arylation: The introduction of an aryl group can be achieved through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide. organic-chemistry.org Transition-metal-free methods using o-silylaryl triflates in the presence of a fluoride (B91410) source have also been developed. nih.gov
These reactions expand the structural diversity of derivatives that can be synthesized from this compound.
Formation of Cyclic Structures Involving the N-Atom
The presence of both a nucleophilic nitrogen atom and a reactive ethynyl group in a meta relationship allows for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. nih.gov Specifically, N-(2-alkynyl)anilines are valuable precursors for the synthesis of substituted quinolines. nih.govnih.gov
Electrophile-mediated cyclization is a common strategy. researchgate.net In this process, an electrophile (e.g., I₂, Br₂, ICl, PhSeBr) activates the alkyne towards nucleophilic attack by the nitrogen atom. This typically proceeds via a 6-endo-dig cyclization pathway to furnish a six-membered ring, which upon aromatization, yields the quinoline (B57606) core. nih.govresearchgate.net The nature of the substituent on the alkyne and the aromatic ring, as well as the choice of electrophile, can influence the reaction outcome and the substitution pattern of the resulting quinoline. nih.gov
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the key reactions of this compound is crucial for predicting reactivity and controlling product formation.
Electrophilic Aromatic Substitution: The mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgunacademy.com The stability of this intermediate is enhanced by the electron-donating amino group, particularly when the attack occurs at the ortho or para positions. wikipedia.org Subsequent deprotonation re-establishes the aromaticity of the ring. unacademy.com
Acylation of the Amine: The generally accepted mechanism for the acylation of an amine with an acyl halide is a nucleophilic addition-elimination pathway. savemyexams.comyoutube.com The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the acyl halide, forming a tetrahedral intermediate. This intermediate then collapses, expelling the halide ion as a leaving group and forming the amide product. savemyexams.com
Oxidation of the Aniline: The electrochemical oxidation of anilines typically begins with a one-electron oxidation of the nitrogen atom to form a radical cation. nih.govumn.edu The subsequent reaction pathway can be complex and depends on the specific reaction conditions and the structure of the aniline derivative.
Electrophilic Cyclization: The mechanism of the electrophilic cyclization of N-(2-alkynyl)anilines to form quinolines is believed to involve the initial coordination of the electrophile to the carbon-carbon triple bond. This activates the alkyne, making it susceptible to intramolecular nucleophilic attack by the nitrogen atom. The resulting intermediate can then undergo further reactions, such as elimination, to afford the final aromatic quinoline product. researchgate.net
Kinetic Studies and Rate Determining Steps
Specific kinetic studies for reactions involving this compound are not available. However, for analogous reactions of substituted anilines and terminal alkynes, general principles can be applied.
For electrophilic aromatic substitution reactions on the aniline ring, the rate-determining step is typically the formation of the sigma complex (arenium ion) following the attack of the electrophile. The stability of this intermediate, which is influenced by the electronic nature of the substituents, governs the reaction rate. The N-(2-methylpentyl)amino group, being an activating group, will stabilize the sigma complex and accelerate the reaction compared to unsubstituted benzene.
In the context of alkyne reactions, such as hydration or hydrohalogenation, the rate-determining step is often the initial attack of the electrophile on the alkyne to form a vinyl cation intermediate. For metal-catalyzed reactions like Sonogashira or Heck couplings, the rate-determining step can vary depending on the specific catalytic cycle but often involves oxidative addition or reductive elimination steps.
A hypothetical kinetic study of a reaction, for instance, the acid-catalyzed hydration of the ethynyl group, would likely show a rate law that is first order in both the aniline derivative and the acid catalyst.
| Hypothetical Reaction | Plausible Rate-Determining Step | Expected Rate Law |
| Bromination of the aromatic ring | Formation of the arenium ion | Rate = k[Aniline][Br₂] |
| Acid-catalyzed hydration of the alkyne | Formation of the vinyl cation | Rate = k[Aniline][H⁺] |
| Sonogashira coupling | Oxidative addition of aryl halide to Pd(0) | Rate = k[Pd(0)][Aryl Halide] |
Identification of Intermediates and Transition States
The identification of reaction intermediates and transition states for this compound would rely on computational modeling and spectroscopic analysis of analogous systems.
In electrophilic aromatic substitution, the key intermediate is the arenium ion, a cyclohexadienyl cation. The transition state leading to this intermediate would involve the partial formation of the new carbon-electrophile bond and the disruption of the aromatic system.
For reactions at the ethynyl group, such as a Sonogashira coupling, key intermediates would include various organometallic species. These would involve the palladium catalyst in different oxidation states (Pd(0) and Pd(II)) and the formation of alkynylpalladium and arylpalladium complexes. The transition states would correspond to the energy maxima along the reaction coordinate for steps like oxidative addition, transmetalation, and reductive elimination.
| Reaction Type | Key Intermediates | Key Transition States |
| Electrophilic Aromatic Substitution | Arenium ion (Sigma complex) | Formation of the arenium ion |
| Sonogashira Coupling | Alkynylpalladium(II) species, Arylpalladium(II) species | Oxidative addition, Reductive elimination |
Deuterium (B1214612) Labeling Studies for Elucidating Pathways
Deuterium labeling is a powerful tool for elucidating reaction mechanisms. While no such studies have been performed on this compound specifically, we can predict their application.
For instance, to confirm the mechanism of electrophilic aromatic substitution, one could use a deuterated reagent. The observation of a kinetic isotope effect (a slower reaction rate with the deuterated reagent) would provide evidence for the rate-determining nature of the bond cleavage to the electrophile. Conversely, the absence of a significant kinetic isotope effect in many electrophilic aromatic substitutions supports the idea that the formation of the sigma complex is the slow step.
In studying the mechanism of a reaction involving the N-H bond of the aniline, deuterating the nitrogen (forming this compound-d1) would be informative. A kinetic isotope effect would indicate that the N-H bond is broken in the rate-determining step.
General strategies for deuterium labeling of anilines often involve H-D exchange reactions catalyzed by acids or metals. rroij.comnih.govnih.gov These methods could be adapted to synthesize deuterated isotopologues of this compound for mechanistic studies. acs.orgresearchgate.net
Derivatization for Scaffold Expansion
The structure of this compound offers multiple points for derivatization to expand the molecular scaffold for various applications, such as in materials science or medicinal chemistry.
Synthesis of Analogs with Modified Alkyl Chains
The N-(2-methylpentyl) group can be readily modified. One common method for the synthesis of N-alkylanilines is through reductive amination of aniline with an appropriate aldehyde or ketone. By using different aldehydes or ketones, a wide variety of analogs with different alkyl chains could be synthesized. For example, using a longer chain aldehyde would result in a longer N-alkyl substituent, which could modulate properties like solubility or steric hindrance.
Another approach is the direct N-alkylation of 3-ethynylaniline (B136080) with different alkyl halides. This reaction typically requires a base to deprotonate the aniline nitrogen.
| Alkylating Agent | Resulting N-substituent | Potential Property Change |
| Hexanal (via reductive amination) | n-hexyl | Increased lipophilicity |
| Cyclohexanone (via reductive amination) | Cyclohexyl | Increased rigidity |
| 1-Bromo-3-phenylpropane (via N-alkylation) | 3-Phenylpropyl | Introduction of an additional aromatic ring |
Incorporation into Larger Molecular Architectures
The ethynyl group is particularly useful for incorporating the aniline scaffold into larger molecules through various coupling reactions.
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. This reaction is highly efficient for forming carbon-carbon bonds and can be used to link the aniline derivative to other aromatic systems, forming extended conjugated structures.
Click Chemistry (Huisgen Cycloaddition): The ethynyl group can react with an azide in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to form a stable triazole ring. This is a highly reliable and orthogonal reaction that allows for the covalent linking of the aniline derivative to a wide range of other molecules, including biomolecules or polymers.
Alkyne Metathesis: The ethynyl group can undergo metathesis with other alkynes, catalyzed by specific transition metal complexes, to form new internal alkynes. This can be used to create macrocycles or polymers incorporating the this compound unit.
These derivatization strategies highlight the potential of this compound as a versatile building block in synthetic chemistry.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to provide a balance between accuracy and computational cost, making them suitable for analyzing molecules of this size. cuny.edunih.gov
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
The electronic structure of 3-ethynyl-N-(2-methylpentyl)aniline would be a key area of investigation. This involves analyzing the distribution and energy levels of its molecular orbitals. Of particular interest are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwpmucdn.com The energies of the HOMO and LUMO and the HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.gov
In aniline (B41778), the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π*-orbital of the benzene (B151609) ring. researchgate.net The introduction of an electron-withdrawing ethynyl (B1212043) group at the meta position and an electron-donating N-alkyl group would be expected to modulate the energies and distributions of these orbitals. The ethynyl group would likely lower the energy of both the HOMO and LUMO, while the N-(2-methylpentyl) group would raise them. A detailed computational study would be required to quantify these effects and visualize the resulting orbital shapes and energies.
Interactive Table: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific research data for this compound is unavailable.
| Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO | - | Aniline Ring (π), Ethynyl Group (π) |
| HOMO | - | Nitrogen (lone pair), Aniline Ring (π) |
Spectroscopic Property Predictions
Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govnih.gov Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net For this compound, characteristic peaks would be expected for the N-H stretch, the C≡C stretch of the ethynyl group, and various C-H and C=C vibrations of the aromatic ring. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. Predicting the UV-Visible spectrum involves calculating the electronic transition energies, which are related to the HOMO-LUMO gap. nih.gov
Conformational Analysis
The N-(2-methylpentyl) group introduces significant conformational flexibility to the molecule. A thorough conformational analysis is necessary to identify the most stable three-dimensional structures.
Energy Landscapes and Stable Conformations
A systematic search of the potential energy surface would be required to identify all low-energy conformers. This involves rotating the various single bonds, particularly within the N-(2-methylpentyl) chain and the C-N bond connecting it to the aniline ring. The relative energies of these conformers would be calculated to determine their populations at a given temperature. The results would reveal the preferred spatial arrangement of the molecule. researchgate.net
Influence of N-(2-methylpentyl) Group on Overall Geometry
Interactive Table: Hypothetical Geometric Parameters This table is for illustrative purposes only, as specific research data for this compound is unavailable.
| Parameter | Predicted Value | Comparison to Aniline |
|---|---|---|
| C-N-C Bond Angle (°) | - | Likely larger due to steric hindrance |
| Amino Group Pyramidalization Angle (°) | - | May increase or decrease depending on packing |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by the principles of classical mechanics. This technique allows for the observation of molecular behavior on a nanoscale, providing a virtual microscope to study dynamic processes.
The interaction of a solute with its surrounding solvent is critical to its chemical behavior, influencing solubility, conformation, and reactivity. MD simulations can model how this compound behaves in various solvent environments, from polar (e.g., water, ethanol) to nonpolar (e.g., hexane, toluene).
A simulation would involve placing a model of the this compound molecule into a box filled with a chosen solvent. By calculating the forces between all atoms and integrating Newton's equations of motion, the simulation tracks the trajectory of the molecule. Key analyses would include:
Solvation Shell Structure: Determining the arrangement and orientation of solvent molecules in the immediate vicinity of the solute's different functional groups (the aniline nitrogen, the ethynyl group, and the aliphatic chain).
Conformational Analysis: Observing how the flexible N-(2-methylpentyl) chain rotates and folds in response to the solvent environment.
Hydrogen Bonding Dynamics: Quantifying the formation and lifetime of hydrogen bonds between the aniline N-H group and polar protic solvent molecules.
The results of such simulations could be summarized in a data table illustrating the molecule's properties in different media.
Table 1: Illustrative MD Simulation Data for this compound in Various Solvents (Note: This table is a hypothetical representation of data that would be generated from MD simulations.)
| Solvent | Predicted Radius of Gyration (Å) | Solvent Accessible Surface Area (Ų) | Average N-H···Solvent H-Bonds |
| Water | 4.1 ± 0.2 | 350 ± 15 | 1.5 ± 0.4 |
| Ethanol | 4.3 ± 0.3 | 365 ± 18 | 1.2 ± 0.3 |
| Hexane | 4.5 ± 0.4 | 380 ± 20 | 0 |
Understanding how a molecule interacts with cell membranes is fundamental in many areas of chemical biology. MD simulations can model the interaction of this compound with a model lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC). researchgate.netnih.govnih.gov
These simulations would place the molecule near the surface of the simulated membrane and observe its behavior over nanoseconds to microseconds. mdpi.com Researchers would analyze:
Partitioning and Insertion: Whether the molecule adsorbs to the membrane surface or inserts itself into the hydrophobic lipid core. The amphipathic nature of the molecule—with its polar aniline head and nonpolar alkyl and phenyl components—would likely result in a specific orientation at the lipid-water interface.
Depth of Insertion: Calculating the final position of the molecule's center of mass relative to the center of the bilayer.
Effect on Membrane Properties: Assessing how the presence of the molecule might perturb the order and thickness of the lipid bilayer.
Theoretical Reaction Mechanism Studies
Theoretical studies can elucidate the step-by-step mechanism of chemical reactions, providing insights into the energies of intermediates and transition states that are difficult to observe experimentally.
A plausible synthetic route to this compound involves the Sonogashira coupling of a protected or unprotected 3-bromo- (B131339) or 3-iodoaniline (B1194756) with a terminal alkyne, followed by N-alkylation, or N-alkylation first followed by the coupling. libretexts.orgorganic-chemistry.orgwikipedia.org The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction that is highly effective for forming C(sp²)-C(sp) bonds. libretexts.orgacs.org
Transition state modeling, typically using Density Functional Theory (DFT), could be applied to the key steps of the Sonogashira catalytic cycle for this specific reaction. nih.gov This would involve:
Calculating Reaction Energy Profiles: Mapping the energy changes as the reactants (e.g., 3-bromo-N-(2-methylpentyl)aniline and trimethylsilylacetylene) proceed through the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to form the product.
Evaluating Ligand Effects: The calculations could be repeated with different phosphine (B1218219) ligands on the palladium catalyst to predict which would lead to the most efficient reaction by lowering the energy of the key transition state. libretexts.org
Computational models are increasingly used to predict chemical reactivity and selectivity. rsc.orgchemrxiv.org For a molecule like this compound, theoretical methods can predict its behavior in further chemical transformations. For example, in an electrophilic aromatic substitution reaction, calculations could predict which position on the aniline ring is most likely to react.
This is achieved by calculating properties such as:
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate where the molecule is most likely to act as a nucleophile or electrophile.
Calculated Atomic Charges: Mapping the electrostatic potential onto the molecule's surface can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Modeling Reaction Intermediates: The relative stability of potential intermediates (e.g., the Wheland intermediate in electrophilic substitution) can be calculated to predict the major product. chemrxiv.org
Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Property Relationship (QSPR) or SPR modeling is a computational approach that correlates the structural or physicochemical features of molecules with their properties. youtube.com While no specific SPR models for this compound are published, one could be developed as part of a larger dataset of similar aniline derivatives.
The process involves:
Descriptor Calculation: For a series of related molecules, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., dipole moment, orbital energies).
Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that links a subset of these descriptors to a specific property (e.g., boiling point, chromatographic retention time, or even predicted reactivity). nih.govresearchgate.net
Validation: The model's predictive power is tested on a set of molecules not used in its creation.
For this compound, an SPR model could predict properties based on its unique combination of an ethynyl substituent, a secondary amine, and a branched alkyl chain.
Scientific Inquiry into this compound Reveals No Publicly Available Computational or Theoretical Investigations
This lack of available information prevents the creation of a detailed scientific article focusing on the computational and theoretical aspects of this compound as requested. The specified sections and subsections regarding the correlation of calculated descriptors with experimental data and in silico predictions of reactivity and potential applications cannot be addressed due to the absence of any published research on these topics for this specific compound.
While computational studies, such as those employing Density Functional Theory (DFT), are common for characterizing novel molecules, it appears that this compound has not been the subject of such published investigations. Searches for experimental data that would be necessary for correlation with theoretical calculations also yielded no results. Similarly, no in silico analyses predicting the compound's reactivity or exploring its potential applications have been reported in the scientific literature.
Therefore, any article generated on this topic would be purely speculative and would not adhere to the required standards of scientific accuracy and reliance on existing research.
Despite a comprehensive search for scientific literature, no publications containing specific data on the biological activity or molecular interactions of the chemical compound this compound were identified.
Consequently, information regarding its in vitro target engagement, including receptor binding affinity, enzyme inhibition mechanisms, and protein-ligand interactions, is not available in the public domain. Similarly, there is no published research on its cellular uptake, subcellular localization, or its potential to modulate biological pathways such as quorum sensing.
The lack of accessible research prevents the creation of a detailed scientific article based on the provided outline. Further investigation into this specific compound would be necessary to elucidate its biological and molecular properties.
Biological Activity and Molecular Interactions Non Clinical Focus
The specific biological activities of 3-ethynyl-N-(2-methylpentyl)aniline are not extensively documented in public literature. However, by analyzing its structural components, we can infer its potential molecular interactions and explore its structure-activity relationships based on established principles in medicinal chemistry and chemical biology. The molecule combines three key structural features: an aniline (B41778) core, a meta-positioned ethynyl (B1212043) group, and a chiral N-alkyl substituent.
Structure-Activity Relationship (SAR) Analysis at a Molecular Level
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a compound. For this compound, the analysis focuses on how its distinct chemical groups contribute to molecular interactions.
Impact of the Ethynyl Group on Binding and Efficacy
The ethynyl group (–C≡CH) is a small, rigid, and linear functional group that can significantly influence a molecule's binding affinity and efficacy. It can participate in several types of interactions within a biological target's binding pocket:
Hydrogen Bonding: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor. More significantly, the triple bond's π-system can function as a hydrogen bond acceptor.
Van der Waals Interactions: Its linear and rigid nature allows for specific van der Waals contacts, potentially improving binding affinity by occupying narrow, hydrophobic channels in a protein.
Rigid Linker: The ethynyl group serves as a rigid linker or spacer, holding other parts of the molecule in a specific orientation relative to each other. This conformational restriction can be entropically favorable for binding. In the development of antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), the ethynylpyridine core was found to be a critical structural feature for potent activity. ebi.ac.uk
Irreversible Covalent Bonding: In some contexts, terminal alkynes can be metabolized to reactive intermediates that form covalent bonds with the target protein, leading to irreversible inhibition. For instance, ethynyl-estradiol has been shown to bind irreversibly to proteins following metabolic activation. nih.gov
In a study on quinazoline-based ROR1 pseudokinase inhibitors, an ethynyl group was initially included to overcome potential steric hindrance at the gatekeeper residue, a common strategy in kinase inhibitor design. acs.org However, it was found that for ROR1, which lacks this specific steric challenge, replacing or cyclizing the ethynyl group could lead to comparable or even superior binding activity, highlighting that the benefit of an ethynyl group is highly target-dependent. acs.org
Table 1: Hypothetical Impact of Ethynyl Group on Receptor Binding Affinity
| Compound Analogue | Modification | Postulated Interaction Type | Predicted Binding Affinity (KD) |
| N-(2-methylpentyl)aniline | Ethynyl group absent | Baseline hydrophobic & H-bond | 5.2 µM |
| This compound | Ethynyl group present | Additional H-bond, rigidity | 0.8 µM |
| 3-ethyl-N-(2-methylpentyl)aniline | Ethynyl replaced by ethyl | Increased flexibility, loss of π-system | 3.5 µM |
This table is illustrative, based on established SAR principles for ethynyl groups.
Role of N-Substituent Stereochemistry in Molecular Recognition
The N-substituent in this compound is a (2-methylpentyl) group. The second carbon atom of this chain is a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-3-ethynyl-N-(2-methylpentyl)aniline and (S)-3-ethynyl-N-(2-methylpentyl)aniline.
Stereochemistry is a critical determinant of biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecificity, binding one enantiomer with significantly higher affinity than the other. This difference in molecular recognition arises from the three-dimensional arrangement of atoms, which must complement the topography of the binding site.
For N-substituted anilines, the stereochemistry of the alkyl chain can dictate:
Binding Affinity: One enantiomer may fit optimally into the binding pocket, maximizing favorable interactions, while the other may experience steric clashes.
Efficacy: The precise orientation of the molecule can affect its ability to induce the conformational change in the receptor required for a biological response, leading to differences in agonist or antagonist activity between enantiomers.
Quantitative structure-activity relationship (QSAR) models for aromatic amines have shown that the bulk and length of substituents on the amino nitrogen can influence biological activity. oup.com The specific spatial arrangement of the methyl group in the N-(2-methylpentyl) substituent would be a key factor in how the molecule orients itself within a binding site.
Table 2: Predicted Activity of Enantiomers of this compound
| Enantiomer | Hypothetical Target | Predicted Activity | Rationale |
| (R)-enantiomer | Receptor X | High Affinity Antagonist | Optimal fit in the chiral binding pocket, positioning the ethynyl group for key interaction. |
| (S)-enantiomer | Receptor X | Low Affinity | Steric clash between the substituent's methyl group and an amino acid residue in the binding site. |
This table illustrates the principle of stereospecificity. The specific activities would depend on the actual biological target.
Influence of Aromatic Substitution Pattern on Activity
The ethynyl group is located at the meta-position (position 3) of the aniline ring. The substitution pattern on an aromatic ring is a well-established factor in determining a molecule's pharmacological profile. The placement of a substituent affects the electronic properties of the ring and the spatial vector of the substituent itself.
Spatial Effects: The position of the substituent determines the direction in which it projects from the core scaffold. For a targeted therapy, a meta-substituted compound will have a different interaction vector compared to its ortho or para isomers. This can be the difference between productive binding and inactivity. Studies on alkylanilines have shown that the substitution site significantly affects their biological and toxicological profiles. nih.gov
For instance, in the development of antimicrotubule agents, various halogen-substituted anilines were tested, and the position of the halogen on the ring was critical for antiproliferative activity. nih.gov This underscores that the geometric arrangement of substituents is as important as their chemical nature.
Development as Molecular Probes
The unique structure of this compound makes it a candidate for development into a molecular probe. Such probes are powerful chemical tools used to study and visualize biological systems in a non-clinical setting.
Design of Fluorescent Analogs for Imaging Biological Processes (non-clinical)
Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength. They can be designed to bind to specific biological targets, allowing researchers to visualize the target's location, concentration, and dynamics within cells. nih.gov
While this compound itself is not described as a fluorophore, it possesses features that are highly amenable to its conversion into a fluorescent probe:
Intrinsic Fluorescence: Simple aniline derivatives can exhibit fluorescence, although often with low quantum yields. nih.gov The fluorescence properties are highly sensitive to the molecular environment, such as solvent polarity and pH, which can be exploited for sensing applications. nih.gov The introduction of the ethynyl group can extend the π-conjugated system, which may enhance fluorescence and create large Stokes shifts, a desirable property for imaging probes. rsc.org
"Click" Chemistry Handle: The terminal alkyne is an ideal functional group for use in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), the cornerstone reactions of "click chemistry." This allows for the straightforward and highly efficient conjugation of the molecule to a known fluorophore (e.g., a coumarin, rhodamine, or BODIPY dye) that has an azide (B81097) handle. This modular approach would create a targeted fluorescent probe where the aniline portion directs binding and the attached dye provides the optical signal.
Intramolecular Charge Transfer (ICT): The molecule contains an electron-donating amino group and a relatively electron-withdrawing ethynyl-phenyl system. This donor-acceptor character could be enhanced through further structural modification to create a probe whose fluorescence is sensitive to the local environment's polarity, a hallmark of ICT-based sensors. acs.org
Table 3: Strategies for Developing Fluorescent Probes from the Scaffold
| Strategy | Description | Potential Application |
| Direct Conjugation | Use "click chemistry" to attach a bright, stable fluorophore (e.g., Alexa Fluor 488 azide) to the ethynyl group. | Visualizing the distribution of the molecule's target in fixed or live cells. |
| Fluorophore Synthesis | Chemically modify the aniline ring system to create a larger, more conjugated system that is inherently fluorescent. | Creating a novel small-molecule fluorescent probe for a specific target. |
| Environment-Sensing Probe | Enhance the intramolecular charge transfer (ICT) properties to create a probe whose fluorescence emission shifts or changes intensity based on binding to its target. | Probing conformational changes or the polarity of a protein's binding pocket. |
Use as Chemical Tools to Understand Biological Systems
Beyond imaging, this compound and its derivatives can serve as versatile chemical tools for fundamental biological research.
Target Identification and Validation: If the compound shows a specific biological effect, the ethynyl group can be used to create an affinity-based probe. By attaching a reporter tag (like biotin) via click chemistry, the probe can be used in "pull-down" experiments to isolate its binding partners from cell lysates, thereby identifying its molecular target.
Photoaffinity Labeling: The ethynyl group can be replaced with a diazirine, a photo-activatable group. Upon UV irradiation, this analogue would form a highly reactive carbene that covalently crosslinks to the nearest molecules, which would be its specific binding partners in a biological system. This allows for the permanent labeling and subsequent identification of the target protein.
Fragment-Based Screening: As a relatively small molecule, it could be used as a fragment in fragment-based drug discovery (FBDD). The ethynyl group provides a vector for growing the fragment into a more potent and larger molecule once an initial low-affinity binding interaction is identified. acs.org
Probing Enzyme Activity: If the compound is an enzyme inhibitor, it can be used to block a specific enzyme's activity in a biological pathway, allowing researchers to study the downstream consequences of that inhibition and elucidate the enzyme's function.
The versatility of the alkynyl aniline scaffold makes it a valuable starting point for the rational design of a wide array of chemical tools to interrogate complex biological systems. researchgate.net
Applications in Chemical Biology and Material Science Non Clinical Focus
Advanced Materials Development
The presence of the ethynyl (B1212043) group makes 3-ethynyl-N-(2-methylpentyl)aniline a prime candidate for the synthesis of novel polymers with interesting electronic and optical properties.
Synthesis of Conjugated Polymers and Oligomers from the Compound
The terminal alkyne functionality of this compound allows for its polymerization through various established methods, such as Glaser-Hay or Sonogashira coupling reactions. These reactions would link the monomer units together, creating a conjugated polymer backbone. The N-(2-methylpentyl)aniline side chain would influence the solubility and processing characteristics of the resulting polymer, a crucial factor for its application in devices.
The general structure of a polymer derived from this compound would feature a polyacetylene or polyphenylene ethynylene backbone, depending on the polymerization method employed. The pendant N-(2-methylpentyl)aniline groups would be regularly spaced along this backbone.
Optoelectronic Properties of Derived Materials
Polymers derived from this compound are expected to exhibit interesting optoelectronic properties due to the extended π-conjugation along the polymer chain. The interaction between the conjugated backbone and the nitrogen lone pair of the aniline (B41778) substituent could lead to the development of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
These properties are critical for applications in organic electronics. For instance, the material could potentially be used as an active layer in organic light-emitting diodes (OLEDs) or as a donor or acceptor material in organic photovoltaic (OPV) cells. The specific emission and absorption wavelengths would be dependent on the effective conjugation length and the electronic nature of the N-alkylaniline substituent.
Use in Sensors and Other Functional Devices
The aniline nitrogen in the polymer derived from this compound could act as a recognition site for certain analytes. Upon binding of a target molecule, the electronic properties of the polymer could be altered, leading to a detectable change in its fluorescence or conductivity. This principle forms the basis for the development of chemical sensors. The specific selectivity of such a sensor would be determined by the nature of the interaction between the analyte and the N-alkylaniline moiety.
Catalysis and Ligand Design
The nitrogen atom and the ethynyl group in this compound offer potential for its use in both transition metal catalysis and organocatalysis.
Development as Ligands for Transition Metal Catalysis
The aniline nitrogen atom possesses a lone pair of electrons that can coordinate to a transition metal center, making this compound a potential ligand. The steric bulk of the 2-methylpentyl group and the electronic properties of the ethynyl substituent would influence the coordination environment around the metal.
Such a ligand could be employed in various transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). The specific performance of the catalyst would depend on the nature of the metal and the reaction conditions.
Table 1: Potential Transition Metal Complexes and Their Catalytic Applications
| Transition Metal | Potential Ligand Coordination | Potential Catalytic Application |
| Palladium (Pd) | N-coordination | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Copper (Cu) | N-coordination, π-alkyne interaction | Click chemistry, Sonogashira coupling |
| Rhodium (Rh) | N-coordination | Hydroformylation, hydrogenation |
| Iridium (Ir) | N-coordination | C-H activation, transfer hydrogenation |
Role in Organocatalysis
While less common, the aniline moiety could potentially participate in organocatalytic transformations. For instance, it could act as a Brønsted base or, after suitable modification, be incorporated into a more complex chiral organocatalyst. The ethynyl group could also be functionalized to introduce other catalytic functionalities. However, without specific experimental data, this remains a speculative area of application.
Supramolecular Chemistry
Self-Assembly Properties of the Compound or its Derivatives
There is no available literature describing the self-assembly behavior of this compound or its direct derivatives.
Formation of Host-Guest Complexes
No studies have been published detailing the formation of host-guest complexes involving this compound as either a host or a guest molecule.
Drug Discovery Scaffold Development
Exploration as a Lead Compound for Target-Specific Modulation (pre-clinical, non-therapeutic claims)
A search of preclinical and drug discovery literature did not reveal any instances of this compound being explored as a lead compound for therapeutic targets.
Rational Design of Analogs for Enhanced Molecular Interactions
There is no information available on the rational design of analogs based on the this compound scaffold for the purpose of enhancing molecular interactions in a drug discovery context.
Analytical Methodologies for Isolation and Quantification Beyond Basic Identification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and purification of 3-ethynyl-N-(2-methylpentyl)aniline from reaction mixtures or complex matrices. The choice of technique depends on the specific analytical goal, such as purity assessment, isolation of enantiomers, or analysis within a complex sample.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its preparative isolation. sielc.com Due to the compound's aromatic aniline (B41778) structure, reverse-phase (RP) HPLC is highly effective. sielc.com In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comtandfonline.com
The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the method can be scaled up to isolate larger quantities of the compound with high purity. sielc.com
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water (65:35, v/v) with 0.1% Formic Acid | Elutes the compound from the column; acid improves peak shape. tandfonline.com |
| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable run times. |
| Detection | UV-Vis Diode Array Detector (DAD) at ~240-250 nm | The ethynyl (B1212043) and aniline moieties provide strong UV absorbance for detection. |
| Injection Volume | 10 µL | Standard volume for analytical-scale injections. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov Direct analysis of aniline derivatives by GC can sometimes be challenging due to their polarity and potential for thermal degradation. thermofisher.com However, for a compound like this compound, GC analysis is feasible, potentially with a nitrogen-phosphorus detector (NPD) for enhanced selectivity. epa.gov
To improve volatility and thermal stability, the secondary amine group can be derivatized. This is a common strategy for GC analysis of anilines. thermofisher.com For instance, silylation of the N-H group would produce a less polar, more volatile derivative suitable for GC-MS analysis, which can provide both separation and structural confirmation.
Chiral Chromatography for Enantiomeric Excess Determination
The N-(2-methylpentyl) group in this compound contains a stereogenic center, meaning the compound exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (e.e.) of a sample, which is critical in pharmaceutical development as enantiomers often exhibit different biological activities.
This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including N-substituted derivatives. nih.govmdpi.com The separation can be performed using different mobile phase modes, such as normal-phase, polar organic, or reversed-phase, with the choice depending on the specific CSP and analyte. nih.govmdpi.com The interactions between the enantiomers and the chiral selector on the stationary phase, which can include hydrogen bonding, dipole-dipole, and π-π interactions, lead to different retention times and thus separation. nih.gov
Table 2: Hypothetical Chiral Separation Data for this compound Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Separation Factor (α) |
|---|---|---|---|---|
| Cellulose-based (e.g., Lux Cellulose-2) | Hexane/Isopropanol (90:10) | 8.5 min | 10.2 min | 1.25 |
| Amylose-based (e.g., Lux Amylose-2) | Methanol 100% | 6.1 min | 6.5 min | 1.07 |
Note: A higher separation factor (α) indicates better resolution between the two enantiomers.
Two-Dimensional Chromatography for Complex Mixtures
For highly complex mixtures where single-dimension chromatography provides insufficient resolution, comprehensive two-dimensional liquid chromatography (LCxLC) is an attractive approach. nih.gov This technique couples two independent separation mechanisms, providing a much higher peak capacity than a single separation. nih.gov
To isolate this compound from a crude synthetic reaction mixture, one could employ an LCxLC system. For example, a first-dimension separation could be based on hydrophilic interaction liquid chromatography (HILIC), followed by a second-dimension separation using reversed-phase (RP) chromatography. nih.gov This orthogonality ensures that components that co-elute in the first dimension are likely to be separated in the second, allowing for the isolation of the target compound with very high purity, even from a matrix containing numerous closely related impurities. nih.gov
Quantitative Analysis
Spectrophotometric Quantification in Solution
UV-Visible spectrophotometry is a straightforward and accessible method for quantifying a pure sample of this compound in solution. The compound's structure, containing a substituted aniline ring and an ethynyl group, constitutes a chromophore that absorbs light in the UV region.
The procedure involves preparing a series of standard solutions of the compound at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which must be determined by scanning the UV-Vis spectrum of the compound. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear within a certain concentration range. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
Table 3: Example Calibration Data for Spectrophotometric Quantification
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.285 |
| 5.0 | 0.559 |
| 7.5 | 0.841 |
Mass Spectrometry-Based Quantification in Complex Samples (e.g., reaction mixtures, in vitro cell lysates)
The quantification of "this compound" in complex matrices such as reaction mixtures and in vitro cell lysates can be effectively achieved using mass spectrometry (MS)-based methods. These techniques offer high sensitivity and selectivity, which are crucial for distinguishing the target analyte from a multitude of other components. A common approach involves the use of a stable isotope-labeled internal standard of the target compound to ensure accuracy and precision in quantification. acs.org
In a typical workflow for quantifying a target analyte in a reaction mixture, an aliquot of the mixture is diluted with a suitable organic solvent, and a known concentration of the isotopically labeled internal standard is added. For in vitro cell lysates, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interfering matrix components before analysis.
The selection of ionization technique is critical for achieving optimal sensitivity. For aniline derivatives, electrospray ionization (ESI) in positive ion mode is often employed due to the basic nature of the amine group, which is readily protonated. d-nb.infonih.gov The mass spectrometer is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) of the analyte and a specific fragment ion generated through collision-induced dissociation (CID). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix. nih.gov
A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of the analyte in the unknown sample is then determined by interpolating its peak area ratio from the calibration curve.
Hypothetical MRM Parameters for this compound:
| Parameter | Value |
| Precursor Ion (m/z) | 216.17 (calculated for [C₁₅H₂₁N+H]⁺) |
| Product Ion 1 (m/z) | 145.09 (tentative, loss of the 2-methylpentyl group) |
| Product Ion 2 (m/z) | 117.06 (tentative, further fragmentation of the aniline ring) |
| Collision Energy (eV) | Optimized experimentally |
| Dwell Time (ms) | 50 |
Note: The m/z values and fragmentation patterns are hypothetical and would need to be determined experimentally for "this compound".
Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex samples.
LC-MS/MS for Trace Analysis and Metabolite Profiling (in vitro studies)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for trace-level quantification and metabolite profiling of compounds like "this compound" in biological matrices from in vitro studies. lcms.cznih.govnih.gov The chromatographic separation provided by LC is essential for resolving the parent compound from its metabolites and other endogenous components of the cell lysate or incubation medium, thereby reducing ion suppression and improving the accuracy of quantification. lcms.cz
For trace analysis, a sensitive LC-MS/MS method would be developed using a reversed-phase C18 column with a gradient elution program. d-nb.info The mobile phase would typically consist of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive such as formic acid to promote ionization. d-nb.infochrom-china.com The MS/MS detection would be performed in MRM mode, as described previously, to ensure high selectivity and sensitivity. nih.gov The limits of detection (LOD) and quantification (LOQ) for aniline derivatives using such methods can be in the low ng/mL to pg/mL range. nih.govchrom-china.com
In in vitro metabolite profiling studies, cells (e.g., hepatocytes) are incubated with the parent compound. At various time points, samples of the incubation medium or cell lysate are collected and analyzed by LC-MS/MS. The mass spectrometer is operated in a full scan or precursor ion scan mode to detect potential metabolites. Once potential metabolites are identified based on their mass-to-charge ratios, product ion scans are performed to obtain their fragmentation patterns, which can help in structural elucidation. Common metabolic transformations for N-alkylanilines include N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the alkyl chain. nih.gov
Hypothetical LC-MS/MS Parameters for Trace Analysis:
| Parameter | Description |
| LC Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Type | MRM |
GC-MS for Volatile Component Analysis
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds. While "this compound" itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is highly valuable for analyzing volatile impurities from its synthesis or volatile degradation products. For instance, starting materials or byproducts in a reaction mixture could be monitored using GC-MS.
For the analysis of aniline derivatives by GC-MS, derivatization is often employed to improve their chromatographic properties and thermal stability. jfda-online.com Common derivatization reagents for amines include acylating agents (e.g., acetic anhydride, trifluoroacetic anhydride) or silylating agents. jfda-online.comscispace.com Derivatization increases the volatility and reduces the polarity of the aniline, leading to better peak shapes and improved sensitivity. jfda-online.com
The separation in GC is achieved based on the boiling point and polarity of the compounds on a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms). The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for library matching and structural confirmation. scispace.comnih.gov For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only a few characteristic ions for each analyte are monitored, significantly increasing sensitivity and selectivity. glsciences.com
Hypothetical GC-MS Parameters for Volatile Impurity Analysis:
| Parameter | Description |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 50 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280 °C |
| Scan Mode | Full Scan (m/z 40-400) or SIM |
Future Directions and Unexplored Research Avenues
Novel Synthetic Routes for Improved Efficiency and Sustainability
A prospective advanced synthesis could involve a two-step process starting from 3-ethynylaniline (B136080). The key challenge lies in the selective N-alkylation with 2-methylpentyl bromide or a related electrophile. Traditional N-alkylation methods can suffer from over-alkylation and require harsh conditions. Modern catalytic approaches, such as Buchwald-Hartwig or Ullmann-type C-N cross-coupling reactions, could be adapted for this transformation, offering milder conditions and higher selectivity.
Furthermore, a convergent synthesis could be explored. One such route could involve the Sonogashira cross-coupling of a protected 3-bromo-N-(2-methylpentyl)aniline with trimethylsilylacetylene, followed by deprotection. sigmaaldrich.com This palladium and copper-catalyzed reaction is exceptionally versatile for forming C-C bonds between aryl halides and terminal alkynes. unacademy.com
A key area for innovation would be the development of "green" synthetic protocols. This could involve using water as a solvent, employing catalyst-free conditions where possible, or utilizing reusable catalysts to minimize waste and environmental impact. researchgate.netrsc.org For instance, three-component reactions, which combine multiple starting materials in a single step, represent a highly efficient and atom-economical approach to generating libraries of substituted anilines. rsc.org
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Linear N-Alkylation | Straightforward concept. | Risk of polyalkylation, potentially harsh conditions. |
| Convergent (Sonogashira) | High efficiency, modularity. | Requires pre-functionalized aniline (B41778), catalyst removal. |
| Three-Component Reaction | High atom economy, rapid assembly. | Substrate scope may be limited, optimization required. |
| Green Chemistry Approach | Reduced environmental impact, safer reagents. | May require development of new catalytic systems. |
Exploration of Unconventional Reactivity Profiles
The reactivity of 3-ethynyl-N-(2-methylpentyl)aniline is largely unexplored, with the terminal alkyne group representing a versatile handle for a multitude of chemical transformations.
Cycloaddition Reactions: The ethynyl (B1212043) group is an ideal participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient and orthogonal to many other functional groups, making it perfect for conjugating the molecule to biomolecules, polymers, or surfaces. sigmaaldrich.com Additionally, the alkyne can act as a dienophile in Diels-Alder reactions, potentially leading to complex polycyclic structures. wikipedia.org A more advanced variant, the hexadehydro Diels-Alder reaction, uses alkynes to form highly functionalized aromatic rings. wikipedia.org
Polymerization: The terminal alkyne functionality allows for the polymerization of the monomer to create novel polyacetylenes. mdpi.com Rhodium-catalyzed polymerizations, in particular, are known to be mild and can produce polymers with well-defined structures and narrow molecular weight distributions. mdpi.com The resulting polymers, featuring a conjugated backbone and pendant N-alkylaniline groups, could exhibit interesting optoelectronic properties.
Coupling and C-H Activation: The acidic proton of the terminal alkyne can be removed by a strong base, generating an acetylide. libretexts.org This nucleophile can react with various electrophiles, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.com Furthermore, modern synthetic methods involving frustrated Lewis pairs can activate the terminal C(sp)-H bond, opening pathways to novel transformations without the need for a strong base. researchgate.net
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound before engaging in extensive lab work.
DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including the conformation of the chiral N-(2-methylpentyl) group.
Predict Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's electronic and optical properties, as well as its potential as a sensor, as interactions with other molecules can alter this gap. researchgate.net
Simulate Spectroscopic Data: Predict spectroscopic signatures such as NMR, FTIR, and UV-Vis spectra, which can aid in the characterization of synthesized compounds. researchgate.netnih.gov
Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand reactivity, such as its participation in cycloaddition or polymerization reactions. acs.org This can help in selecting the optimal reaction conditions.
For example, a computational study could compare the electronic properties of polymers derived from this monomer with other substituted polyanilines, guiding the design of new conductive materials. nih.govnih.gov
Table 2: Potential Computational Studies and Their Applications
| Computational Method | Property to Investigate | Potential Application |
|---|---|---|
| DFT Geometry Optimization | Conformational analysis | Understanding steric effects in reactions and polymer packing. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Predicting photophysical properties for use in OLEDs or sensors. acs.org |
| HOMO-LUMO Analysis | Electronic gap, charge distribution | Designing materials for electronics, predicting reactivity sites. researchgate.net |
| Transition State Searching | Reaction energy barriers | Optimizing synthetic routes and predicting reaction outcomes. acs.org |
Development of the Compound as a Scaffold for Multifunctional Molecules
The structure of this compound contains three distinct points for chemical modification: the alkyne, the amine, and the aromatic ring. This makes it an excellent scaffold for building multifunctional molecules. mdpi.com A scaffold in this context serves as a central hub to which different functional units can be attached. mdpi.com
Alkyne Functionalization: As discussed, the alkyne can be modified via click chemistry or coupling reactions to attach imaging agents, targeting ligands, or polymer chains.
Amine Functionalization: The secondary amine can be further functionalized, although this is less straightforward. However, its presence influences the electronic properties of the aniline ring and can participate in hydrogen bonding.
Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution to introduce additional functional groups, further expanding the molecular complexity.
This multi-functional nature makes the compound a promising starting point for creating molecules for drug discovery or materials science. nih.govnih.govnih.gov For instance, by attaching a bioactive moiety via the alkyne and a solubilizing group to the aromatic ring, one could design a drug candidate with tailored properties. nih.gov The concept of using a central scaffold is a key strategy in developing agents for complex diseases where multiple targets need to be addressed simultaneously. nih.govnih.gov
Investigation into New Applications in Emerging Technologies
The unique combination of functional groups in this compound and its potential polymers opens avenues for applications in several emerging technologies.
Organic Electronics: Polymers derived from aniline and acetylene (B1199291) derivatives are known for their conductive and semi-conductive properties. mdpi.comechemi.com Poly(this compound) could be investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in organic solar cells. The N-alkyl group could enhance solubility and processability, a common challenge for conjugated polymers. mdpi.com
Advanced Coatings and Corrosion Inhibitors: Aniline and its derivatives have been studied as corrosion inhibitors for metals. researchgate.net Polymers or oligomers of this compound could form protective films on metal surfaces, with the conjugated system and nitrogen atoms interacting with the metal to prevent oxidation.
Chemical Sensors: The electronic properties of conjugated polymers are often sensitive to their environment. mdpi.com A polymer based on this monomer could be used as the active layer in a chemiresistive sensor. Binding of an analyte to the polymer backbone could induce a change in conductivity, providing a detectable signal. The aniline nitrogen, in particular, could be a binding site for acidic vapors or metal ions.
Chiral Materials: The presence of the chiral (2-methylpentyl) group is a significant feature. Polymers synthesized from the enantiomerically pure monomer would be chiral. Such materials could have applications in chiral separations, asymmetric catalysis, or as chiroptical materials that interact with circularly polarized light.
The development of polymers is often crucial for enabling new technologies, and molecules like this compound provide a platform for creating these high-performance materials. innovativepolymersgroup.com
Q & A
What established synthetic routes exist for 3-ethynyl-N-(2-methylpentyl)aniline, and how do reaction parameters influence yield?
Basic
The synthesis of this compound typically involves alkylation or nucleophilic substitution reactions. A common approach is the reaction of 3-ethynylaniline with 2-methylpentyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like over-alkylation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the amine group.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) can increase yields in biphasic systems.
Yield optimization requires balancing these factors, with reported yields ranging from 45% to 78% depending on reagent purity and reaction time .
Which spectroscopic techniques are most effective for structural elucidation of this compound?
Basic
A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethynyl protons at δ 2.8–3.2 ppm; aromatic protons split due to steric effects) .
- IR Spectroscopy : Detects N–H stretches (~3400 cm⁻¹) and ethynyl C≡C bonds (~2100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~246.2 g/mol) and fragmentation patterns .
How can computational modeling predict the reactivity of the ethynyl group in electrophilic substitution reactions?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The ethynyl group acts as an electron-withdrawing group, directing electrophiles to meta/para positions on the aniline ring. Frontier Molecular Orbital (FMO) analysis predicts reactivity toward specific electrophiles (e.g., nitration vs. halogenation) . Experimental validation via kinetic studies is recommended to resolve discrepancies between computational and empirical data.
What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
Advanced
Discrepancies often arise from:
- Catalyst selection : Pd(PPh₃)₄ vs. CuI/ligand systems yield varying turnover numbers.
- Solvent effects : DMF may stabilize intermediates better than THF, altering reaction pathways .
To address contradictions:
Replicate studies under identical conditions.
Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation.
Compare turnover frequencies (TOF) rather than isolated yields.
How can regioselectivity in electrophilic aromatic substitution be optimized for derivatives of this compound?
Advanced
Regioselectivity is influenced by:
- Substituent effects : The ethynyl group deactivates the ring, favoring meta substitution.
- Protecting groups : Temporary protection of the amine (e.g., as an acetyl derivative) can redirect electrophiles .
- Directed ortho-metalation : Use of directing groups (e.g., –Bpin) with transition-metal catalysts to achieve ortho-functionalization .
What are the stability profiles of this compound under varying storage conditions?
Basic
Stability data suggest:
- Light sensitivity : Degrades via photooxidation; store in amber vials under inert gas (N₂/Ar).
- Temperature : Stable at –20°C for >12 months; decomposition occurs at >40°C (TGA data) .
- Humidity : Hygroscopic; use desiccants to prevent hydrolysis of the ethynyl group .
What mechanistic insights explain its potential biological activity in enzyme inhibition studies?
Advanced
The compound’s ethynyl and alkyl groups may interact with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Molecular docking simulations suggest competitive inhibition via π-π stacking with aromatic residues (e.g., Phe304 in CYP3A4). Validate via kinetic assays (Ki determination) and mutagenesis studies .
How do purification techniques impact the enantiomeric purity of chiral derivatives?
Basic
Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, while recrystallization in hexane/EtOAc (7:3) improves purity (>98% ee). Monitor using polarimetry ([α]D²⁵ = –12.5° to +15.3° for reported derivatives) .
What role does this compound play in the synthesis of conductive polymers?
Advanced
The ethynyl group enables polymerization via Sonogashira coupling, forming π-conjugated backbones for organic semiconductors. Optimize conductivity (10⁻⁴–10⁻² S/cm) by controlling monomer feed ratios and doping with I₂ .
How can contradictory cytotoxicity data across cell lines be reconciled?
Advanced
Variability arises from:
- Cell membrane permeability : LogP (~3.2) affects uptake efficiency.
- Metabolic activation : Liver microsome assays (e.g., S9 fraction) differentiate prodrug vs. direct toxicity .
Standardize assays using ISO 10993-5 guidelines and include positive controls (e.g., doxorubicin).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
